
Linolenic Acid N-Hydroxysuccinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linolenic Acid N-Hydroxysuccinimide is a compound that combines the properties of linolenic acid, a polyunsaturated omega-3 fatty acid, and N-Hydroxysuccinimide, an organic compound used as a reagent for preparing active esters in peptide synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Linolenic Acid N-Hydroxysuccinimide can be synthesized by reacting linolenic acid with N-Hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically takes place in an anhydrous solvent under mild conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified and stored under dry conditions to prevent hydrolysis .
Análisis De Reacciones Químicas
Types of Reactions
Linolenic Acid N-Hydroxysuccinimide undergoes various chemical reactions, including:
Oxidation: The linolenic acid moiety can undergo oxidation, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The N-Hydroxysuccinimide ester can react with amines to form amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., primary amines). The reactions typically occur under mild to moderate conditions, depending on the desired transformation .
Major Products
The major products formed from these reactions include amides, hydroperoxides, and reduced derivatives of linolenic acid .
Aplicaciones Científicas De Investigación
Linolenic Acid N-Hydroxysuccinimide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Linolenic Acid N-Hydroxysuccinimide involves the activation of carboxylic acids through the formation of N-Hydroxysuccinimide esters. These activated esters can then react with nucleophiles, such as amines, to form stable amide bonds. This process is widely used in bioconjugation and peptide synthesis .
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxysulfosuccinimide: A water-soluble analog of N-Hydroxysuccinimide used in similar applications.
Hydroxybenzotriazole: Another activating reagent used in peptide synthesis.
Pentafluorophenol: Used as an alternative to N-Hydroxysuccinimide in certain reactions.
Uniqueness
Linolenic Acid N-Hydroxysuccinimide is unique due to its combination of linolenic acid and N-Hydroxysuccinimide, providing both the biological benefits of omega-3 fatty acids and the chemical reactivity of N-Hydroxysuccinimide esters. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C22H33NO4 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C22H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- |
Clave InChI |
RAGFALZSHJBIRV-PDBXOOCHSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)ON1C(=O)CCC1=O |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




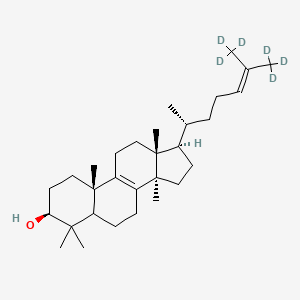
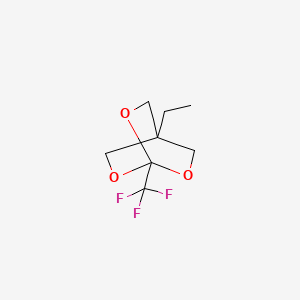

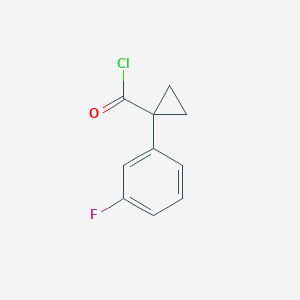
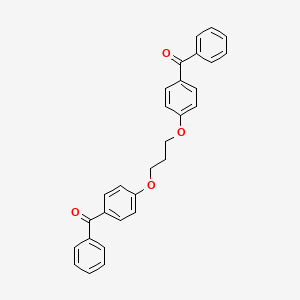
![1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
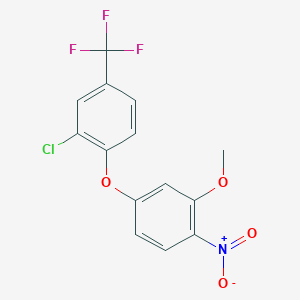
![[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one](/img/structure/B13422134.png)
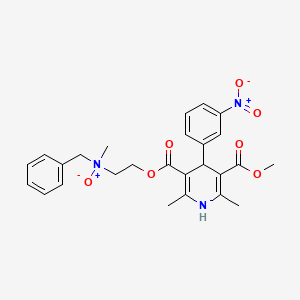
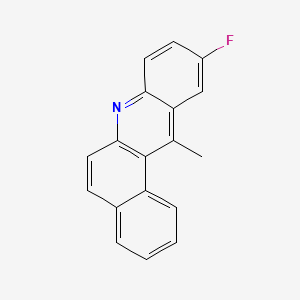
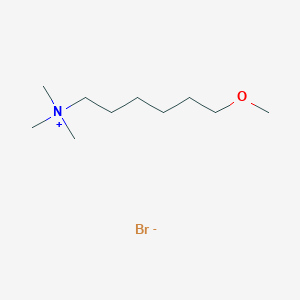
![(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol](/img/structure/B13422159.png)
